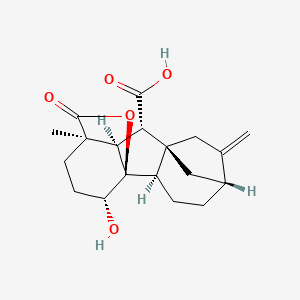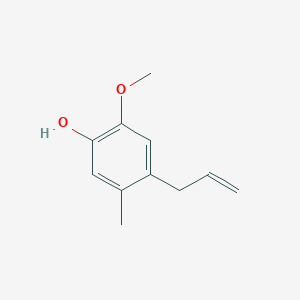
5-Methyleugenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyleugenol is a phenylpropanoid consisting of eugenol having a methyl substituent at the 5-position. It derives from a eugenol.
Applications De Recherche Scientifique
Metabolism and Toxicological Studies
- Liver Microsomes and Hepatocytes Metabolism : 5-Methyleugenol is metabolized in liver microsomes and hepatocytes, producing various metabolites. Some of these metabolites are implicated in cytotoxicity and DNA-adduct formation, suggesting potential involvement in carcinogenicity and organ toxicity (Cartus et al., 2012).
- DNA Adducts in Human Liver : Studies have demonstrated the presence of DNA adducts from methyleugenol in human liver samples, indicating a significant carcinogenic risk (Herrmann et al., 2013).
Analytical Methods for Detection
- Detection in Food Samples : A stable isotope dilution assay coupled with gas chromatography/mass spectrometry has been developed for quantitative determination of methyleugenol in food samples, highlighting its widespread use as a flavoring agent (Li et al., 2018).
Biological and Pharmacological Effects
- Effects on DNA and Cellular Proteins : Methyleugenol and its metabolites can cause DNA damage and interact with human topoisomerases, contributing to its genotoxic properties (Groh et al., 2016).
- Cytoprotective Effects : It has been shown to reduce cerebral ischemic injury by suppressing oxidative injury and inflammation, suggesting potential therapeutic applications (Choi et al., 2010).
- Inhibition of Fungal Growth : Methyleugenol has been studied for its ability to inhibit Aspergillus flavus colonization and aflatoxin production in peanuts, indicating its potential as a food preservative (Sudhakar et al., 2009).
Potential Health Risks
- Toxic Effects on Organs : Research has indicated that methyleugenol can have toxic effects on the liver, kidney, and small intestine, affecting antioxidant enzyme activities (Kaboglu et al., 2009).
- Genetic Variations and DNA Adduct Formation : The formation of methyleugenol DNA adducts in human liver is associated with genetic variations, particularly in the SULT1A1 gene, underscoring the role of genetic factors in its metabolism and potential toxicity (Tremmel et al., 2017).
Propriétés
Numéro CAS |
186743-25-9 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-methoxy-5-methyl-4-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-7-11(13-3)10(12)6-8(9)2/h4,6-7,12H,1,5H2,2-3H3 |
Clé InChI |
YRLAAFZPUZEKGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1CC=C)OC)O |
SMILES canonique |
CC1=CC(=C(C=C1CC=C)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5R,8E)-8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1255076.png)
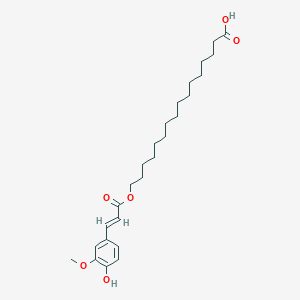
![N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1255078.png)
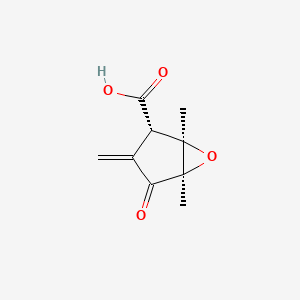
![1-(4-Iodophenyl)-1-[4-(2-dimethylaminoethoxy)phenyl]-2-phenyl-1-butene](/img/structure/B1255082.png)
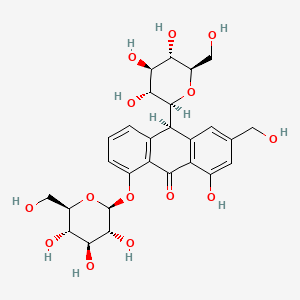
![7-Oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B1255087.png)
![(1S,5beta)-1alpha-[(1S)-1-Hydroxy-2-methylpropyl]-4alpha-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B1255088.png)
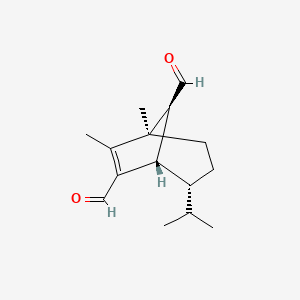
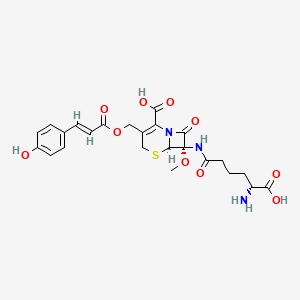
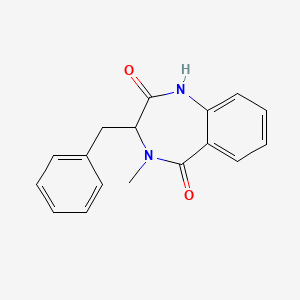
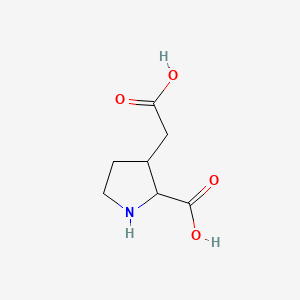
![15,19-Dibromo-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one](/img/structure/B1255094.png)
